

An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid

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Compound of Interest

Compound Name: 7-Hydroxycoumarin-4-acetic acid

Cat. No.: B3421344

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CAS Number: 6950-82-9 Synonyms: Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

This guide provides a comprehensive technical overview of **7-Hydroxycoumarin-4-acetic acid** (7-HCA), a versatile fluorescent molecule widely used in biomedical research and diagnostics. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

7-HCA is a derivative of coumarin, a class of compounds known for their strong fluorescence. Its structure, featuring a hydroxyl group and a carboxylic acid moiety, makes it an ideal platform for bioconjugation and a sensitive indicator of environmental pH.

Core Properties

The fundamental physicochemical properties of 7-HCA are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	6950-82-9	[1]
Molecular Formula	C ₁₁ H ₈ O ₅	[1]
Molecular Weight	220.18 g/mol	[1][2]
Appearance	White to off-white/beige crystalline powder	[1][3]
Melting Point	212 °C (with decomposition)	[3][4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)	[3][5]
pKa (Phenolic Hydroxyl)	~7.6 - 7.8 (Ground State)	[1]
Storage Conditions	Store at -20°C to 8°C, protect from light and moisture	[1][3]

Spectroscopic Characteristics

The fluorescence of 7-HCA is its most significant feature. The properties are highly dependent on the protonation state of the 7-hydroxyl group, making it an excellent pH sensor. The deprotonated phenolate form exhibits a significant bathochromic (red) shift in its emission spectrum compared to the protonated phenol form.

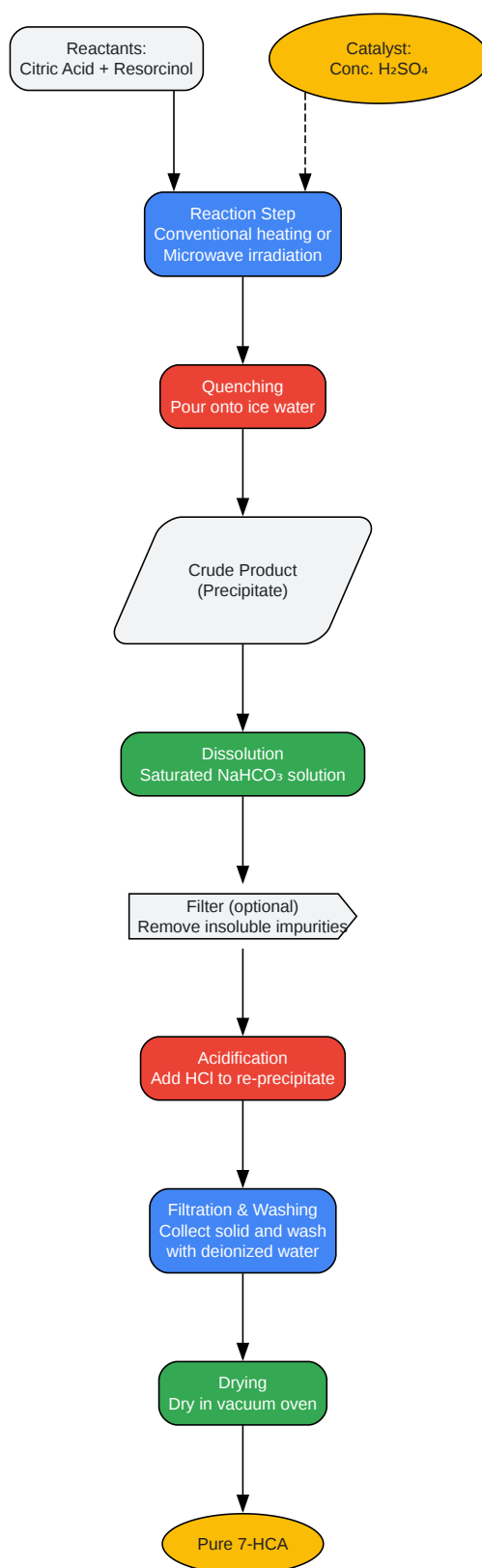
Parameter	Value (Solvent/Condition)	Reference(s)
Excitation Maximum (λ _{ex})	~360 nm (DMSO)	[3]
Emission Maximum (λ _{em})	~450 nm (Deprotonated form, in DMSO)	[3]
Emission Maximum (λ _{em})	~390-400 nm (Protonated form)	[1]
UV Absorption Maximum (λ _{abs})	326 nm (MeOH)	[5]

Synthesis and Purification

7-HCA is commonly synthesized via a modified Pechmann condensation reaction. The following section details a standard laboratory protocol for its synthesis and subsequent purification.

Synthesis Workflow

The synthesis involves the acid-catalyzed reaction of resorcinol with an acetone derivative formed in situ from citric acid.



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Caption: Workflow for the synthesis and purification of 7-HCA.

Experimental Protocol: Synthesis

This protocol is based on established methods for coumarin-4-acetic acid synthesis.^[1]

Materials:

- Citric acid (0.02 mol)
- Resorcinol (0.02 mol)
- Concentrated Sulfuric Acid (H_2SO_4 , 0.03 mol)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Hydrochloric Acid (HCl), 10% (v/v)
- Deionized water
- Ice

Procedure (Conventional Heating - Method A):

- In a fume hood, carefully mix citric acid (0.02 mol) and concentrated H_2SO_4 (0.03 mol) in a flask.
- Stir the mixture at room temperature for 30 minutes.
- Gently heat the mixture in a boiling water bath to facilitate the formation of the reactive intermediate (acetonedicarboxylic acid) and release of carbon monoxide.
- Cool the reaction mixture to approximately 10°C in an ice bath.
- Slowly add resorcinol (0.02 mol) to the cooled mixture.
- Stir the reaction at room temperature for 48 hours.
- Carefully pour the reaction mixture onto a beaker filled with crushed ice. A precipitate will form.

- Filter the crude precipitate and wash it with cold deionized water.

Procedure (Microwave-Assisted - Method B):

- In a microwave-safe reactor vessel, combine citric acid (0.02 mol), resorcinol (0.02 mol), and concentrated H_2SO_4 (0.03 mol).
- Place the vessel in a microwave reactor and heat at low power (e.g., 10% power) for approximately 4 minutes.
- After cooling, pour the mixture onto crushed ice and collect the precipitate as described in Method A.

Experimental Protocol: Purification

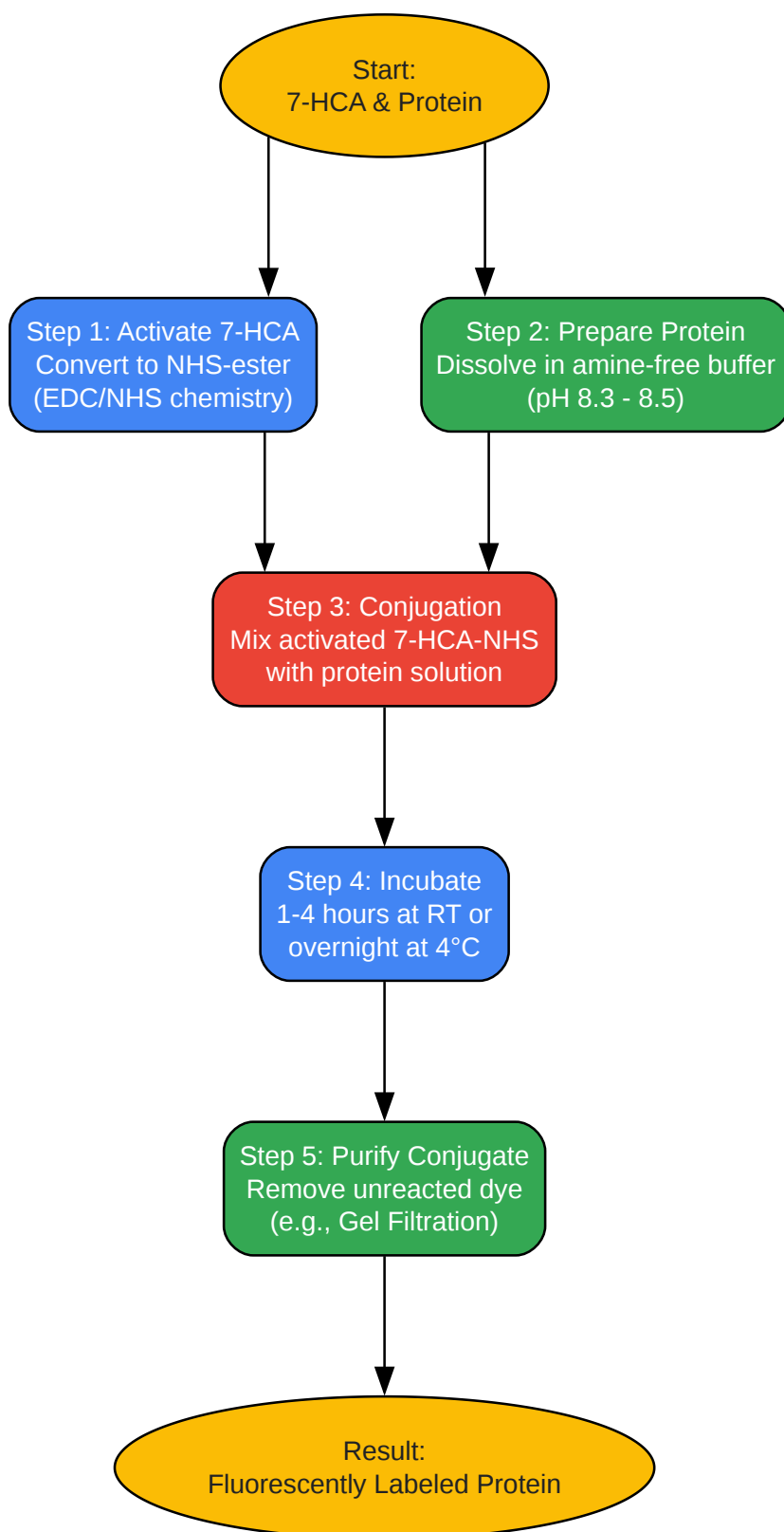
- Dissolve the crude precipitate collected from the synthesis step in a saturated solution of sodium bicarbonate (NaHCO_3). The carboxylic acid group will be deprotonated to form a water-soluble sodium salt, while less acidic impurities may remain undissolved.
- Filter the solution to remove any insoluble impurities.
- Slowly add 10% HCl to the filtrate while stirring. The 7-HCA will precipitate out as the solution becomes acidic (target pH ~1.5-2.0).
- Collect the purified precipitate by filtration.
- Wash the solid thoroughly with cold deionized water to remove residual salts.
- Dry the final product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Applications and Experimental Protocols

7-HCA is a versatile tool in biological research. Its carboxylic acid handle allows for covalent attachment to biomolecules, while its pH-sensitive fluorescence provides a means to probe cellular environments and enzyme activity.

Application 1: Fluorescent Labeling of Proteins

The carboxylic acid group of 7-HCA can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues) on proteins, creating a stable amide bond.



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Caption: General workflow for protein labeling with 7-HCA-NHS ester.

This protocol provides a general method for conjugating 7-HCA to a protein.^{[6][7][8]}

Materials:

- **7-Hydroxycoumarin-4-acetic acid (7-HCA)**
- N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR pre-made 7-HCA-NHS ester.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Protein of interest (e.g., Antibody, BSA)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (must be amine-free).
- Purification column (e.g., Sephadex G-25 gel filtration column).

Procedure:

- **Prepare 7-HCA-NHS Ester:** If starting with 7-HCA, activate it by reacting with EDC and NHS in anhydrous DMF to form the 7-HCA-NHS ester. Alternatively, use commercially available 7-HCA-NHS ester.
- **Prepare Dye Stock Solution:** Dissolve the 7-HCA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
- **Conjugation Reaction:** While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored

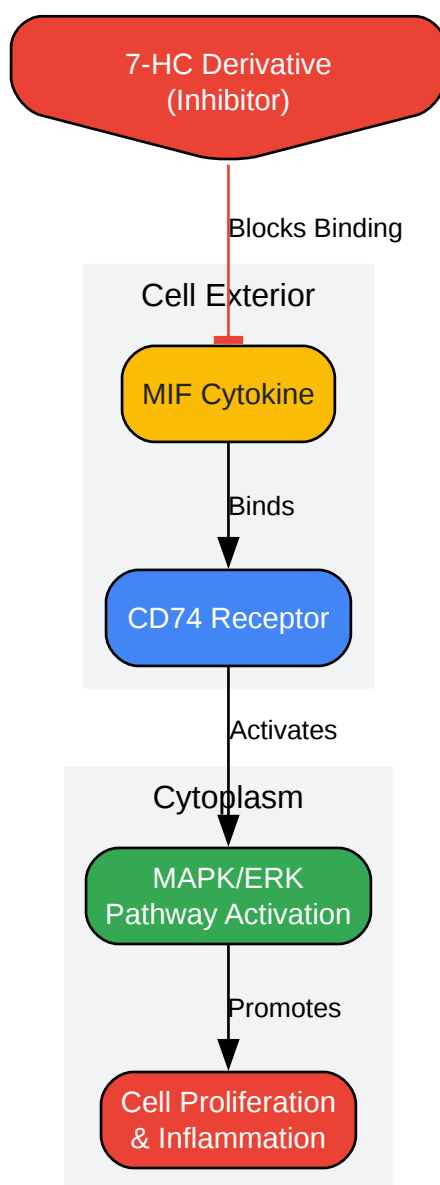
fraction to elute is the labeled protein.

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~326 nm (for 7-HCA).

Application 2: Enzyme Activity and Inhibition Assays

7-HCA derivatives can serve as fluorescent probes in enzyme assays. A prime example is their use in a Fluorescent Indicator Displacement (FID) assay to screen for inhibitors of the Macrophage Migration Inhibitory Factor (MIF).

MIF is a pro-inflammatory cytokine that binds to the CD74 cell surface receptor, initiating a signaling cascade that includes the activation of the MAPK/ERK pathway, promoting cell proliferation and survival.^{[3][5]} Small molecule inhibitors that bind to the MIF active site can block its downstream effects. A high-affinity 7-hydroxycoumarin derivative can be used as a fluorescent probe; its displacement from the MIF active site by a competing inhibitor leads to an increase in fluorescence, allowing for quantitative measurement of inhibitor binding.



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Caption: MIF signaling pathway and its inhibition by a 7-HC derivative.

This protocol is adapted from a study developing a competitive binding assay for MIF inhibitors. [\[2\]](#)[\[3\]](#)

Materials:

- Recombinant human MIF protein

- 7-hydroxycoumarin high-affinity probe (e.g., compound 7 from the cited study)
- Test inhibitors
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
- DMSO (for dissolving compounds)
- 96-well black microplate
- Fluorescence plate reader

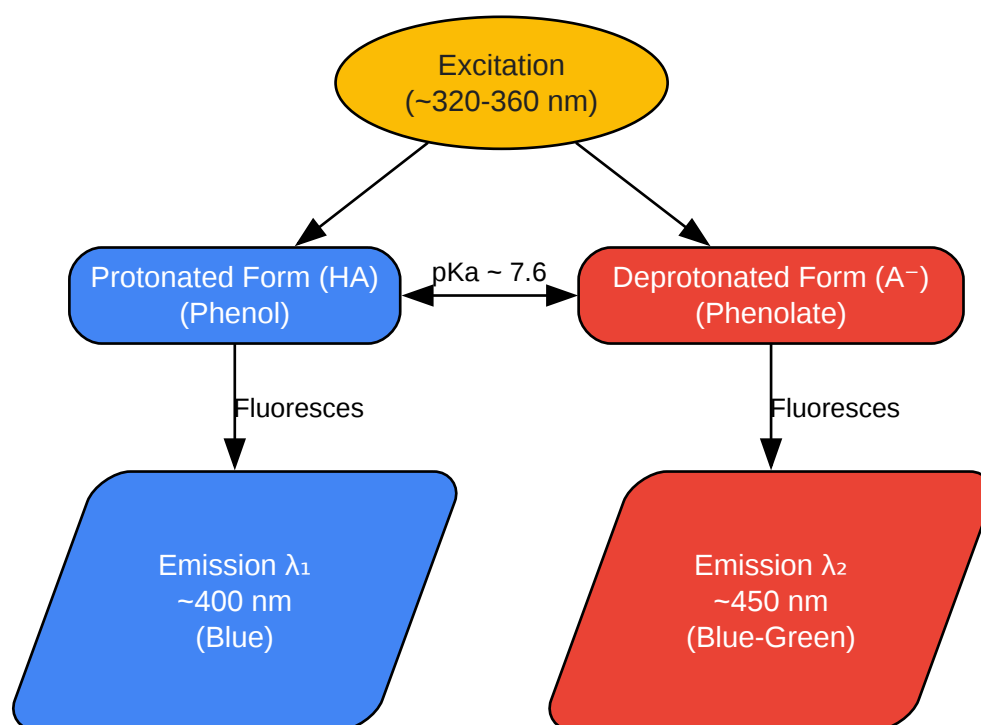
Procedure:

- Prepare Solutions:
 - Prepare a 2X MIF solution (e.g., 200 nM) in Assay Buffer.
 - Prepare a 4X solution of the test inhibitor at various concentrations in Assay Buffer containing 10% DMSO.
 - Prepare a 4X solution of the 7-HC probe (e.g., 200 nM) in Assay Buffer.
- Assay Setup (per well):
 - Add 50 μ L of the 2X MIF solution to each well.
 - Add 25 μ L of the 4X test inhibitor solution.
 - Incubate the plate for 10 minutes at room temperature.
- Initiate Displacement:
 - Add 25 μ L of the 4X 7-HC probe solution to each well. The final concentrations will be 1X (e.g., 100 nM MIF, 50 nM probe).
 - Incubate for an additional 10 minutes at room temperature, protected from light.
- Measurement:

- Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~455 nm.
- Analysis:
 - An increase in fluorescence intensity relative to controls (MIF + probe, no inhibitor) indicates displacement of the probe by the test inhibitor.
 - Plot the fluorescence intensity against the inhibitor concentration and fit the data to determine the binding affinity (e.g., IC_{50} or K_i) of the test compound.

Application 3: Ratiometric pH Measurement

The fluorescence of 7-HCA is highly sensitive to pH due to the equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. This allows for ratiometric pH measurements, which are more robust than intensity-based measurements as they are less susceptible to variations in probe concentration or excitation intensity.



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Caption: Principle of pH sensing using 7-hydroxycoumarin.

This protocol describes how to generate a calibration curve to correlate the ratio of fluorescence intensities to pH.^[4]

Materials:

- **7-Hydroxycoumarin-4-acetic acid** stock solution (in DMSO or ethanol)
- A series of pH calibration buffers (e.g., citrate, phosphate, borate buffers spanning pH 4 to 10)
- Fluorometer or fluorescence plate reader capable of measuring emission at two wavelengths.

Procedure:

- **Prepare Samples:** Prepare a series of solutions in cuvettes or a microplate, each containing a specific pH buffer and a fixed, low concentration of 7-HCA (e.g., 1 μ M).
- **Set Fluorometer:** Set the excitation wavelength to a value that excites both species, typically around the isosbestic point (~336 nm for umbelliferone) or a compromise wavelength like 340 nm.^[4]
- **Measure Fluorescence:** For each sample, measure the fluorescence emission intensity at two wavelengths:
 - λ_1 : ~400 nm (corresponding to the protonated form)
 - λ_2 : ~450 nm (corresponding to the deprotonated form)
- **Calculate Ratio:** For each pH value, calculate the ratio of the intensities (I_{450} / I_{400}).
- **Generate Calibration Curve:** Plot the fluorescence ratio (Y-axis) against the corresponding pH value (X-axis).
- **Fit Data:** Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to create a standard curve. This curve can then be used to determine the pH of unknown samples by measuring their fluorescence ratio and interpolating the pH from the curve.

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